molecular formula C10H10N2O B12926827 (R)-4-Aminochromane-6-carbonitrile CAS No. 1228570-34-0

(R)-4-Aminochromane-6-carbonitrile

Cat. No.: B12926827
CAS No.: 1228570-34-0
M. Wt: 174.20 g/mol
InChI Key: CJCVXXBBYAULKR-SECBINFHSA-N
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Description

(R)-4-Aminochromane-6-carbonitrile is a chiral chemical scaffold of significant interest in medicinal and organic chemistry. Its structure, featuring a chromane core with both amino and cyano functional groups, makes it a valuable precursor for the synthesis of more complex, biologically active molecules. While direct biological data for this specific enantiomer is limited in the public domain, its close structural analog, (R)-methyl 4-aminochromane-6-carboxylate, is well-documented as a fundamental building block in pharmaceutical research and development . This suggests a high potential for the carbonitrile derivative to be utilized in similar contexts, particularly in the discovery and development of novel therapeutic agents. The (R)-enantiomer is especially valuable for creating chiral compounds where stereochemistry is critical for biological activity. The hydrochloride salt form of related compounds is often employed to enhance stability and aqueous solubility, which is beneficial for use in various experimental formulations . This compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a synthetic intermediate. (R)-4-Aminochromane-6-carbonitrile is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or animal use.

Properties

CAS No.

1228570-34-0

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

(4R)-4-amino-3,4-dihydro-2H-chromene-6-carbonitrile

InChI

InChI=1S/C10H10N2O/c11-6-7-1-2-10-8(5-7)9(12)3-4-13-10/h1-2,5,9H,3-4,12H2/t9-/m1/s1

InChI Key

CJCVXXBBYAULKR-SECBINFHSA-N

Isomeric SMILES

C1COC2=C([C@@H]1N)C=C(C=C2)C#N

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Aminochromane-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a substituted phenol and a nitrile-containing reagent, followed by cyclization in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of ®-4-Aminochromane-6-carbonitrile may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing advanced catalytic systems and optimized reaction conditions to minimize by-products and waste.

Types of Reactions:

    Oxidation: ®-4-Aminochromane-6-carbonitrile can undergo oxidation reactions, typically forming corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated chromane derivatives, while reduction can produce primary amines.

Scientific Research Applications

Chemistry: ®-4-Aminochromane-6-carbonitrile is used as an intermediate in the synthesis of various complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and materials science.

Biology and Medicine: In biological research, ®-4-Aminochromane-6-carbonitrile is studied for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Industry: The compound is also used in the development of specialty chemicals and advanced materials. Its reactivity and functional groups allow for the creation of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of ®-4-Aminochromane-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitrile groups can form hydrogen bonds or electrostatic interactions with target proteins, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (R)-4-Aminochromane-6-carbonitrile with three structurally analogous carbonitriles:

7-Amino-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile ()

5-Amino-6-chloropyridazine-4-carbonitrile ()

6-Amino-2-chloropyrimidine-4-carbonitrile ()

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Key Functional Groups Core Scaffold
(R)-4-Aminochromane-6-carbonitrile C₁₀H₁₀N₂O 174.20 g/mol -NH₂ (C4), -CN (C6) Chromane
7-Amino-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile C₈H₆N₄O₂ 206.16 g/mol -NH₂ (C7), -CN (C6), -C=O (C4) Pyrano-pyrimidine
5-Amino-6-chloropyridazine-4-carbonitrile C₅H₃ClN₄ 154.56 g/mol -NH₂ (C5), -Cl (C6), -CN (C4) Pyridazine
6-Amino-2-chloropyrimidine-4-carbonitrile C₅H₃ClN₄ 154.56 g/mol -NH₂ (C6), -Cl (C2), -CN (C4) Pyrimidine

Key Differences

Pyrano-pyrimidine derivatives () exhibit a planar heterocyclic system with conjugated carbonyl groups, favoring π-π stacking in biological targets.

The nitrile group in all compounds contributes to hydrogen bonding and dipole interactions, critical for inhibitory activity .

Synthetic Routes: Chromene derivatives like (R)-4-Aminochromane-6-carbonitrile are synthesized via cyclocondensation of 1,3-dicarbonyl compounds with malononitriles (). Pyridazine and pyrimidine analogs often involve nucleophilic substitution or Pd-catalyzed coupling ().

Research Findings

  • Chromane Derivatives: The chromane scaffold in (R)-4-Aminochromane-6-carbonitrile may enhance metabolic stability compared to pyran/pyrimidine analogs due to reduced ring strain .
  • Chlorinated Analogs: Chlorine in pyridazine/pyrimidine derivatives () improves selectivity but may increase toxicity risks compared to non-halogenated chromanes.

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